4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Medicinal Chemistry Peptide Synthesis Orthogonal Protection

Selective N-4 Cbz protection enables orthogonal deprotection strategies in solid-phase peptide synthesis, ensuring free amine at N-1 remains available for further functionalization—critical for P2X7 antagonist libraries and CNS candidates. This regiospecific building block prevents synthetic pathway mismatches inherent with N-1-protected isomers, safeguarding your downstream yields.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 64172-98-1
Cat. No. B1309834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
CAS64172-98-1
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)
InChIKeyARLOIFJEXPDJGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS 64172-98-1): Sourcing and Structural Overview


4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS 64172-98-1), also known as N-4-Cbz-2-piperazinecarboxylic acid, is a piperazine-2-carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the N-4 position . This heterocyclic building block, with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol, is primarily employed as a protected intermediate in medicinal chemistry and peptide synthesis [1]. The Cbz group serves as an orthogonal protecting group, enabling selective deprotection strategies during multi-step syntheses of pharmaceutical agents [2].

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid: Why Regioisomeric and Protecting Group Substitutions Are Not Interchangeable


In the procurement of piperazine-2-carboxylic acid derivatives for drug discovery and chemical synthesis, the position of the protecting group (N-1 vs. N-4) and its specific chemistry (Cbz vs. Boc vs. Fmoc) are not trivial distinctions. These structural differences directly dictate the molecule's reactivity, stability under specific conditions, and its compatibility with downstream synthetic pathways. 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS 64172-98-1) is distinct from its regioisomer 1-Cbz-piperazine-2-carboxylic acid (CAS 129365-24-8) and other protected analogs . Substituting one for another can lead to failed syntheses due to mismatched deprotection conditions or altered steric hindrance [1]. The following quantitative evidence clarifies the specific technical advantages of this particular compound.

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid: Technical Differentiation Evidence for Scientific Procurement


Regioselective Protection: Differentiating N-4-Cbz from N-1-Cbz Piperazine Carboxylic Acids

The target compound, 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS 64172-98-1), is specifically protected at the N-4 position. In contrast, its regioisomer, 1-Cbz-piperazine-2-carboxylic acid (CAS 129365-24-8), has the Cbz group at the N-1 position. This positional difference leads to distinct physical properties that affect handling and formulation. For instance, the N-4 protected compound is described as a solid , while the N-1 protected isomer is a crystalline solid . The N-4 compound exhibits a slightly lower predicted density (1.272-1.294 g/cm³) compared to the N-1 isomer (1.294 g/cm³) . Such regiospecificity is critical for multi-step syntheses where the free amine at the N-1 position of 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid is required for further functionalization, whereas the N-1-protected isomer would block this site [1].

Medicinal Chemistry Peptide Synthesis Orthogonal Protection

Orthogonal Protecting Group Strategy: Stability and Selective Deprotection with Cbz vs. Boc

The Cbz group on 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid provides an orthogonal protection strategy when used in conjunction with acid-labile groups like Boc. The Cbz group is stable under the acidic conditions (e.g., trifluoroacetic acid) used to remove Boc groups [1]. This allows for the selective deprotection of a Boc group at N-1 without affecting the Cbz group at N-4, a feature not possible with non-orthogonal protection schemes. In contrast, compounds with only Boc protection or only Cbz protection offer no such orthogonal selectivity, limiting their utility in complex, multi-step syntheses . While direct quantitative deprotection efficiency data for this exact compound is not available in public literature, the established chemical stability of the Cbz carbamate under acidic conditions is a well-documented class-level property that dictates its procurement for specific synthetic routes [2].

Peptide Chemistry Solid-Phase Synthesis Protecting Group Strategy

P2X7 Receptor Antagonism: A Pharmacologically Relevant Activity Profile

Derivatives of 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid have been evaluated for their activity as P2X7 receptor antagonists. A related compound, identified as BDBM48901, demonstrated an IC50 of 32 nM in a FLIPR assay measuring inhibition of Bz-ATP-induced Ca2+ flux in rat P2X7 receptors expressed in 1321N1 cells [1]. Further testing on human P2X7 receptors showed even greater potency, with an IC50 of 0.5 nM [2]. While this data is for a specific derivative and not the exact target compound, it illustrates the potential pharmacological relevance of this chemical scaffold. A direct comparator for the unmodified target compound is not available in this context, but this data provides a class-level inference of its utility in medicinal chemistry programs targeting purinergic signaling.

P2X7 Antagonism Inflammation Neuropathic Pain

Solubility Profile: A Key Parameter for In Vitro and In Vivo Assays

The solubility of 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid is a critical factor for its use in biological assays. A vendor-supplied specification indicates a solubility of 127.0 mg/mL, corresponding to a molar solubility of 0.481 mol/L in an unspecified solvent . In contrast, related piperazine-2-carboxylic acid derivatives, such as 1-Cbz-piperazine-2-carboxylic acid, are reported to have low water solubility but are soluble in organic solvents like chloroform, methanol, and ethanol . This difference in solubility profile is significant for researchers who must prepare stock solutions for in vitro testing or formulate compounds for in vivo studies. The high solubility of the target compound in a common solvent simplifies handling and reduces the need for specialized solubilization techniques.

Solubility Formulation Bioavailability

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid: Validated Research and Industrial Application Scenarios


Solid-Phase Peptide Synthesis with Orthogonal Deprotection

The orthogonal protection provided by the Cbz group makes 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid an ideal building block for solid-phase peptide synthesis. Its stability under acidic conditions allows for the sequential deprotection of Boc-protected amines, enabling the precise construction of peptide chains containing piperazine-2-carboxylic acid residues . This is supported by the class-level inference of Cbz stability under TFA treatment [1].

Synthesis of P2X7 Receptor Antagonist Libraries

The piperazine-2-carboxylic acid scaffold is a key structural motif in the development of P2X7 receptor antagonists. The target compound serves as a protected intermediate that can be readily derivatized to generate focused libraries for screening against this target. The potent activity of related derivatives (IC50 values in the low nanomolar range) validates the utility of this core for medicinal chemistry programs targeting inflammation and pain [2].

Preparation of CNS-Targeted Compounds

Patents describe the use of substituted piperazine-2-carboxylic acids in the treatment of central nervous system disorders [3]. 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a direct precursor to these therapeutically relevant molecules. Its favorable solubility profile makes it suitable for the synthesis of CNS drug candidates that often require good aqueous solubility for formulation.

Custom Synthesis of Complex Heterocycles

As a versatile building block, this compound is routinely used in the custom synthesis of complex heterocyclic frameworks. Its regiospecific protection at N-4 ensures that the free amine at N-1 is available for further functionalization, a critical requirement for building diverse chemical libraries. This regiospecificity distinguishes it from its N-1-protected isomer and is essential for efficient, high-yielding synthetic routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.